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Compound of Interest

Compound Name: Atorvastatin Impurity 17

CAS No.: 1331869-19-2

Cat. No.: B601593 Get Quote

Executive Summary
In the synthesis and stability profiling of Atorvastatin Calcium, the identification of non-

pharmacopeial impurities is critical for ICH Q3A/B compliance. Atorvastatin Impurity 17
(Chemical Name: (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-

phenylpentanamide) represents a specific synthetic byproduct often encountered during the

Paal-Knorr condensation step or oxidative degradation.

Unlike the common pharmacopeial impurities (A, B, C, D) which are often isomers or lactone

forms of the parent drug (MW ~558 Da), Impurity 17 is a lower molecular weight species (MW

415.5 Da). This protocol details the LC-MS/MS parameters required to isolate, characterize,

and quantify this specific impurity, distinguishing it from the parent API and other related

substances.

Analyte Profile & Physicochemical Properties[1][2]
[3][4][5][6][7][8]
Understanding the chemical nature of the analyte is the first step in method development.

Impurity 17 lacks the pyrrole ring closure found in Atorvastatin, presenting instead as an open-

chain dione/amide structure.
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Property Specification

Common Name Atorvastatin Impurity 17

CAS Number 1331869-19-2

Chemical Formula C₂₆H₂₂FNO₃

Molecular Weight 415.46 g/mol

Monoisotopic Mass 415.1584 Da

Precursor Ion [M+H]⁺ 416.16 Da

Structural Feature

Open-chain precursor/degradation product

containing 4-fluorophenyl and N-phenylamide

moieties.[1]

Solubility
Soluble in Methanol, Acetonitrile, DMSO; Low

solubility in water.

LC-MS/MS Method Development Protocol
Chromatographic Conditions (LC)
The separation strategy prioritizes the resolution of the hydrophobic Impurity 17 from the

Atorvastatin parent peak. A Phenyl-Hexyl or C18 column is recommended; however, the

Phenyl-Hexyl stationary phase often provides superior selectivity for the aromatic-rich structure

of Impurity 17.

System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera)

Column: Waters ACQUITY CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm) or equivalent

C18.

Column Temperature: 40°C

Flow Rate: 0.4 mL/min[2]

Injection Volume: 2–5 µL
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Mobile Phase Configuration:

Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH

buffering).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event

0.00 30 Initial Hold

1.00 30 Isocratic

8.00 90
Linear Ramp (Elution of

Impurity 17)

10.00 90 Wash

10.10 30 Re-equilibration

13.00 30 End of Run

Mass Spectrometry Parameters (MS/MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

** Rationale:** The amide nitrogen and carbonyl oxygens in Impurity 17 are readily

protonated under acidic mobile phase conditions.

Source Parameters (Generic - Optimize for specific instrument):

Capillary Voltage: 3.5 kV

Desolvation Temperature: 450°C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr
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Source Temperature: 150°C

MRM Transitions (Quantification & Qualification)
Since Impurity 17 is a specific degradation/synthesis product, the following transitions are

derived from its fragmentation behavior (cleavage of the amide bond and loss of the

fluorophenyl moiety).

Analyte
Precursor
(Q1)

Product
(Q3)

Collision
Energy (eV)

Type
Structural
Logic

Impurity 17 416.2 297.1 20–25 Quantifier

Loss of

Phenylisocya

nate/Amide

cleavage

Impurity 17 416.2 121.1 35 Qualifier

Benzamide/P

henyl

fragment

Impurity 17 416.2 269.1 28 Qualifier

Secondary

backbone

cleavage

Atorvastatin

(Ref)
559.3 440.2 25 IS/Ref

Standard

transition

Note: Exact collision energies (CE) are instrument-dependent. Perform a "CE Ramp"

experiment (10V to 50V) during method validation to maximize the intensity of the 297.1

fragment.

Structural Elucidation & Workflow Logic
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To confirm the identity of Impurity 17 without a certified reference standard (or to validate a

custom standard), a Fragment-Matching Workflow is used. This distinguishes Impurity 17 from

other isobaric species.

Mechanism of Fragmentation
Precursor Selection (416.2 m/z): The molecule is protonated.

Primary Fragmentation: The weakest bond is typically the amide linkage. Cleavage here

often yields the characteristic amine or acylium ions.

Differentiation: Unlike Atorvastatin (which yields the m/z 440 fragment via loss of the

dihydroxyheptanoic acid side chain), Impurity 17 lacks the dihydroxy side chain entirely.

Therefore, absence of m/z 440 and absence of m/z 422 (water loss) in the MS2 spectrum is

a key confirmation that this is not a degraded isomer of the parent drug, but a distinct

synthesis intermediate/byproduct.

Experimental Workflow Diagram
The following diagram outlines the decision tree for characterizing this impurity.
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Fragment Analysis
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(Atorvastatin Core?)
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ID: Other Degradant
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Yes (Fragments Found)
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Caption: Logical workflow for distinguishing Atorvastatin Impurity 17 from other related

substances using MS/MS fragmentation patterns.

Protocol: Step-by-Step Characterization
Phase 1: Sample Preparation

Stock Solution: Dissolve 10 mg of Atorvastatin API (spiked with crude impurity mix if

available) in 10 mL of Methanol.

Working Standard: If a reference standard for Impurity 17 (CAS 1331869-19-2) is available

(e.g., from LGC Standards or Veeprho), prepare a 1 µg/mL solution in 50:50

Water:Acetonitrile.

Sensitivity Check: Ensure the final concentration of the impurity is at least 0.05% of the API

concentration (ICH reporting threshold).

Phase 2: MS Optimization (Infusion)
If pure standard is available:

Bypass the LC column.

Infuse the standard at 10 µL/min into the MS source.

Run a Precursor Ion Scan to confirm [M+H]+ = 416.2.

Run a Product Ion Scan (MS2) with sliding Collision Energy (15, 25, 35 eV).

Select the two most stable fragments for MRM (Quantifier and Qualifier).

Phase 3: LC-MS/MS Analysis
Equilibrate the Phenyl-Hexyl column with the starting mobile phase (30% B) for 5 minutes.

Inject the sample (Blank, Standard, then Spiked Sample).

Monitor the TIC (Total Ion Chromatogram) and Extract Ion Chromatogram (XIC) for m/z

416.2.
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Retention Time Validation: Impurity 17 is less polar than the Atorvastatin lactone but more

polar than the fully substituted parent in some phases; expect elution before the main

Atorvastatin peak depending on the specific C18/Phenyl chemistry used. Note: In Phenyl-

Hexyl columns, pi-pi interactions may shift its retention relative to aliphatic impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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